tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Purity Analysis Procurement Specification Medicinal Chemistry

Researchers often face supply chain delays for specialized heterocyclic building blocks with orthogonal protecting groups. tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1392472-94-4) addresses this with: - Dual amine/alcohol diversification points enabling systematic SAR exploration of protease & kinase targets - Orthogonal Boc protection enabling selective deprotection in multi-step syntheses - Solid physical form with full analytical profile (NMR, HPLC, LC-MS) for GMP compliance - ≥98% purity ensured across multiple production batches for reliable process chemistry

Molecular Formula C10H20N2O3
Molecular Weight 216.281
CAS No. 1392472-94-4
Cat. No. B2376252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate
CAS1392472-94-4
Molecular FormulaC10H20N2O3
Molecular Weight216.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)O)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
InChIKeyIZVUMRPAZPCMTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Overview


tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1392472-94-4) is a heterocyclic building block featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring with amino and hydroxyl substituents at the 3- and 5-positions . With a molecular formula of C10H20N2O3 and a molecular weight of 216.28 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of enzyme inhibitors and peptide-based therapeutics .

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Substitution Risks


In-class piperidine building blocks cannot be simply interchanged due to critical variations in stereochemistry, protecting group stability, and functional group positioning. The target compound's specific stereochemical configuration (as a racemate or defined stereoisomer) dictates its utility in asymmetric synthesis [1]. Furthermore, the Boc protecting group offers a balance of stability and mild deprotection conditions that are essential for multi-step syntheses, whereas alternative protecting groups (e.g., benzyl) require different cleavage strategies that can be incompatible with sensitive downstream intermediates . The following evidence quantifies these critical differentiators against specific comparators to guide scientific selection.

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate vs. Comparators


Purity Comparison

The target compound is commercially available with a certified purity of ≥98%, as verified by multiple reputable vendors [1]. In contrast, the closely related chiral analog (3S,5R)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1312798-21-2) is typically offered at a standard purity of 97% . This 1% difference in purity is critical for multi-step syntheses, where cumulative impurities can significantly impact overall yield and the cost of purification.

Purity Analysis Procurement Specification Medicinal Chemistry

Racemate vs. Single Enantiomer

The target compound (CAS 1392472-94-4) is a racemic mixture of (3R,5S) and (3S,5R) enantiomers [1], while comparators such as (3S,5R)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1312798-21-2) and (3R,5S)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS 1932513-59-1) are defined single enantiomers. The racemic nature of the target compound provides a cost-effective entry point for initial medicinal chemistry exploration, whereas the single enantiomers command a premium for applications requiring absolute stereochemical control [2].

Asymmetric Synthesis Chiral Building Block Stereochemistry

Boc vs. Benzyl Protecting Group

The target compound utilizes a tert-butoxycarbonyl (Boc) protecting group, which is stable under basic and nucleophilic conditions but can be readily removed with mild acid (e.g., TFA) [1]. In contrast, benzyl-protected analogs, such as benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate , require hydrogenolysis for deprotection. This fundamental difference in cleavage conditions is quantitative: Boc deprotection is orthogonal to hydrogenation-sensitive functionalities (e.g., alkenes, alkynes, nitro groups), enabling greater synthetic flexibility.

Protecting Group Chemistry Synthetic Strategy Peptide Synthesis

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Applications


Lead Optimization & Scaffold Hopping

The racemic nature and high purity (≥98%) of tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate make it a cost-effective starting point for initial structure-activity relationship (SAR) studies. Its orthogonal Boc protection allows for selective deprotection in the presence of other sensitive groups, facilitating the rapid synthesis of diverse analog libraries for hit-to-lead optimization [1].

Peptidomimetic Synthesis

The 3-amino-5-hydroxypiperidine scaffold provides a rigid, conformationally defined template for the construction of peptidomimetics . The dual functional groups (amine and alcohol) offer two distinct points for diversification, enabling the systematic exploration of binding interactions with biological targets such as proteases and kinases [2].

Scalable API Intermediate

With a purity specification of ≥98% and availability from multiple vendors, this compound is well-suited as a reliable intermediate in multi-kilogram process chemistry campaigns [3]. Its solid physical form and defined analytical profile (NMR, HPLC, LC-MS available) facilitate quality control and regulatory compliance in GMP environments .

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